1-(3-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(3-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring. The reaction conditions often include the use of copper(I) catalysts to facilitate the cycloaddition process .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(3-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(3-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-(3-chlorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid
- 1-(3-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide
- 1-(3-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-methyl ester
Uniqueness: 1-(3-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both chlorophenyl and phenyl groups. This structural arrangement can influence its reactivity and biological activity, making it distinct from other triazole derivatives .
Properties
Molecular Formula |
C15H10ClN3O2 |
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Molecular Weight |
299.71 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-5-phenyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C15H10ClN3O2/c16-11-7-4-8-12(9-11)19-14(10-5-2-1-3-6-10)13(15(20)21)17-18-19/h1-9H,(H,20,21) |
InChI Key |
KSXSFROOOPRMBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=CC(=CC=C3)Cl)C(=O)O |
Origin of Product |
United States |
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